molecular formula C9H20NP B14696378 N,N-Diethylphosphinan-1-amine CAS No. 23783-35-9

N,N-Diethylphosphinan-1-amine

Cat. No.: B14696378
CAS No.: 23783-35-9
M. Wt: 173.24 g/mol
InChI Key: WZQKYUWWPYGVFS-UHFFFAOYSA-N
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Description

N,N-Diethylphosphinan-1-amine is a phosphorus-containing amine characterized by a phosphinan ring (a six-membered ring with one phosphorus atom) and diethyl substituents on the nitrogen atom. This compound is structurally unique due to the combination of a phosphacycle backbone and alkylamine functionality. Phosphorus-containing amines are often employed as ligands in transition-metal catalysis due to their electron-donating properties and tunable steric bulk .

Properties

CAS No.

23783-35-9

Molecular Formula

C9H20NP

Molecular Weight

173.24 g/mol

IUPAC Name

N,N-diethylphosphinan-1-amine

InChI

InChI=1S/C9H20NP/c1-3-10(4-2)11-8-6-5-7-9-11/h3-9H2,1-2H3

InChI Key

WZQKYUWWPYGVFS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylphosphinan-1-amine typically involves the reaction of diethylamine with a suitable phosphine precursor. One common method is the reaction of diethylamine with chlorophosphine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylphosphinan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-Diethylphosphinan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethylphosphinan-1-amine involves its interaction with molecular targets through its phosphine and amine groups. These functional groups enable the compound to act as a nucleophile, participating in various chemical reactions. The pathways involved include nucleophilic substitution and coordination with metal ions, which are crucial for its applications in catalysis and coordination chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N,N-Diethylphosphinan-1-amine , we compare it with structurally and functionally related phosphorus- and nitrogen-containing compounds. Key differences lie in substituent groups, phosphorus bonding environments, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Features Applications CAS Number
This compound* C₈H₁₈NP ~151.2 (calc.) Phosphinan ring, diethylamine substituent Ligand design, catalysis Not available
N,N-Bis(diphenylphosphino)amine C₂₄H₂₁NP₂ 385.37 Two diphenylphosphino groups on N Catalysis (ligand), coordination chemistry Not specified
N,N-Diethyl-3,3-diphenylpropan-1-amine C₁₉H₂₅N 267.41 Diethylamine, diphenylpropane backbone Pharmaceutical intermediates 5341-16-2
2,2-Diphenylethan-1-amine C₁₄H₁₅N 197.28 Diphenylethyl backbone Drug synthesis, polymer chemistry Not specified

*Hypothetical data inferred from analogs.

Structural Differences

  • Phosphorus Environment: this compound contains a phosphorus atom within a six-membered ring, offering geometric constraints and electronic modulation. In contrast, N,N-Bis(diphenylphosphino)amine features two phosphorus atoms directly bonded to nitrogen, creating a bidentate ligand structure . N,N-Diethyl-3,3-diphenylpropan-1-amine lacks phosphorus but shares the diethylamine motif, emphasizing the role of bulky aryl groups in steric effects .
  • Substituent Effects: Diethyl groups in this compound enhance solubility in nonpolar solvents compared to the diphenyl groups in N,N-Bis(diphenylphosphino)amine, which increase steric bulk and electron-withdrawing effects .

Research Findings and Challenges

  • Synthetic Challenges: The incorporation of phosphorus into amine backbones (e.g., this compound) requires precise control to avoid side reactions, such as oxidation or ring-opening . High-yield synthesis of N,N-Bis(diphenylphosphino)amine demands air-free conditions to prevent phosphine oxidation .
  • Emerging Trends :

    • Hybrid phosphorus-nitrogen ligands are gaining attention for their ability to stabilize reactive metal centers in green chemistry applications .

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